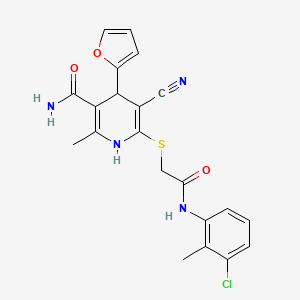![molecular formula C23H19N5O4 B2498087 N,1-bis(furan-2-ylmethyl)-2-imino-8-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide CAS No. 510760-74-4](/img/structure/B2498087.png)
N,1-bis(furan-2-ylmethyl)-2-imino-8-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of molecules that are of significant interest due to their diverse chemical and biological properties. These molecules often exhibit potent activities, making them valuable for further chemical modifications and potential therapeutic applications. The synthesis and analysis of such compounds provide insights into their molecular structure, chemical behaviors, and physical properties, contributing to the development of new materials and drugs.
Synthesis Analysis
Synthesis of related compounds typically involves multiple steps, including condensation reactions, cyclization, and functional group modifications. For instance, the synthesis of pyrido[1,2-a]pyrimidine derivatives often requires the reaction of suitable precursors under controlled conditions to ensure the formation of the desired molecular framework (Vartale et al., 2016). These synthetic routes are designed to introduce specific functional groups that contribute to the molecule's activity and properties.
Molecular Structure Analysis
The molecular structure of compounds in this category is typically characterized using spectroscopic methods such as NMR and X-ray crystallography. These techniques allow for the detailed understanding of the molecule's geometry, electronic distribution, and the nature of its chemical bonds. For example, studies on similar compounds have revealed complex structures with significant interactions, highlighting the importance of molecular architecture in determining chemical and biological functions (Laughton et al., 1995).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by their structural features, including the presence of furan rings, pyrimidine moieties, and amide groups. These structural elements can undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cyclizations, which are crucial for further chemical transformations and modifications (Ismail et al., 2004).
Aplicaciones Científicas De Investigación
Antiprotozoal Agents
A study by Ismail et al. (2004) synthesized compounds related to N,1-bis(furan-2-ylmethyl)-2-imino-8-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide, which exhibited strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, showcasing potential as antiprotozoal agents.
Antioxidant Agents
Vartale et al. (2016) conducted research on derivatives of pyrido[1,2-a]pyrimidine, including structures similar to this compound, identifying them as potent antioxidant agents. This research highlights the potential therapeutic applications of these compounds in oxidative stress-related conditions (Vartale et al., 2016).
Synthesis and Chemical Transformations
The study by Avetisyan and Karapetyan (2013) involved the synthesis of compounds closely related to this compound, providing valuable insights into the chemical behavior and potential applications of these compounds in various fields of chemistry.
DNA Binding and Biological Activities
Compounds structurally similar to this compound have been investigated for their DNA binding properties and biological activities. The study by Laughton et al. (1995) revealed that such compounds exhibit enhanced DNA-binding affinity and have potential as therapeutic agents.
Antimicrobial Agents
Research by Chambhare et al. (2003) synthesized and evaluated a series of compounds including derivatives of this compound, demonstrating significant antibacterial and antimycobacterial activities, indicating their potential in developing new antimicrobial agents.
Mecanismo De Acción
In general, compounds with similar structures have been studied for their potential anticancer activities . They are thought to target the epidermal growth factor receptor (EGFR), which plays a crucial role in the regulation of cell growth, proliferation, and differentiation . Interaction with EGFR can lead to changes in cellular processes and potentially inhibit the growth of cancer cells .
Direcciones Futuras
Propiedades
IUPAC Name |
N,7-bis(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O4/c1-14-6-7-19-26-21-18(23(30)27(19)12-14)10-17(22(29)25-11-15-4-2-8-31-15)20(24)28(21)13-16-5-3-9-32-16/h2-10,12,24H,11,13H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXWDPLAXCMDSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CO4)C(=O)NCC5=CC=CO5)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
510760-74-4 |
Source


|
| Record name | N,1-BIS(2-FURYLMETHYL)-2-IMINO-8-METHYL-5-OXO-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-3-methylthieno[2,3-C]pyridine](/img/structure/B2498006.png)
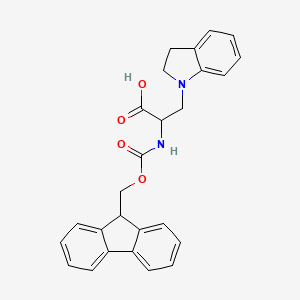
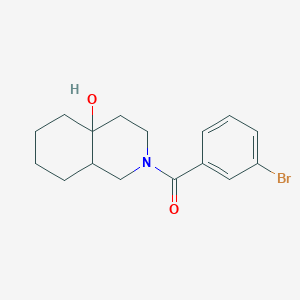
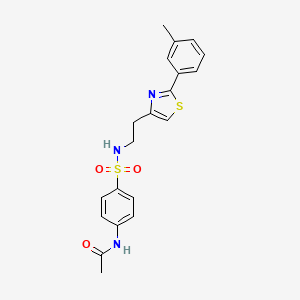

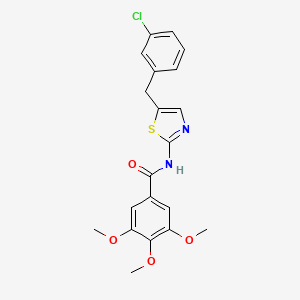
![5-Ethyl-hexahydro-1h-cyclopenta[c]furan-1,3-dione](/img/structure/B2498019.png)
![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2498020.png)
![8-(1,3-Benzodioxol-5-ylcarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2498021.png)
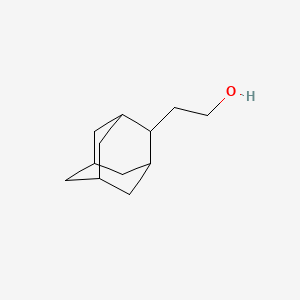
![N-(2,5-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2498023.png)
![6-Oxa-2-thia-9-azaspiro[4.6]undecane;hydrochloride](/img/structure/B2498024.png)
![N-(4-methoxyphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498026.png)
